molecular formula C9H5ClFNO2 B11889146 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B11889146
M. Wt: 213.59 g/mol
InChI Key: RIYQPWMDYOZUFE-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique substitution pattern, is of interest in various fields of scientific research and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the chloro substituent.

    3-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.

    6-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.

Uniqueness

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

3-chloro-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-5-2-1-4(11)3-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

RIYQPWMDYOZUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2Cl)C(=O)O

Origin of Product

United States

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